5-(2,4-Dimethylphenyl)oxazole
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Overview
Description
5-(2,4-Dimethylphenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2,4-dimethylphenyl group at the 5-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs catalytic processes. For example, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to produce oxazoles in high yields . This method is advantageous due to its high efficiency and the ability to recycle solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form open-chain products.
Reduction: Reduction of the oxazole ring can lead to ring cleavage.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce oxazoles.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed for substitution reactions.
Major Products
Oxidation: Open-chain products.
Reduction: Cleaved ring products.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
5-(2,4-Dimethylphenyl)oxazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. For example, oxazole derivatives have been shown to inhibit protein kinases and DNA topoisomerases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to form non-covalent interactions with biological macromolecules is key to its activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-(2,4-Dimethylphenyl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
243455-54-1 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3 |
InChI Key |
IURMPDFUUFVEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=CO2)C |
Origin of Product |
United States |
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